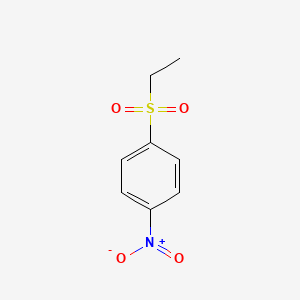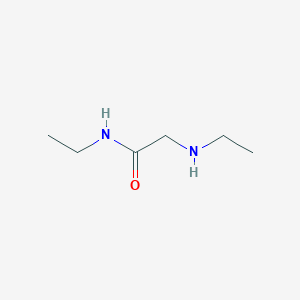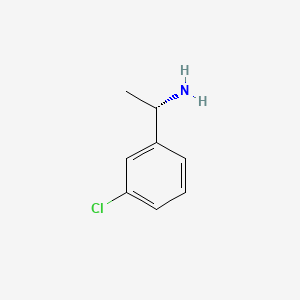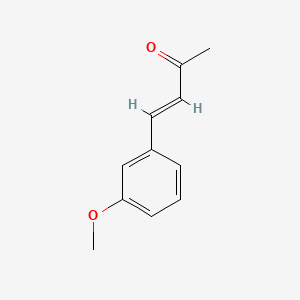
(4-(4-Chlorophenyl)thiazol-2-yl)methanol
Descripción general
Descripción
“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8ClNOS. It has a molecular weight of 225.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-(4-Chlorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES stringClC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis
“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a solid compound . Its exact physical and chemical properties are not specified in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Characterization
(4-(4-Chlorophenyl)thiazol-2-yl)methanol and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl derivative, characterized by various spectroscopic methods. The study involved detailed density functional theory (DFT) calculations to investigate molecular structure, bonding features, and vibrational wave numbers. These processes were crucial for understanding the structural changes due to electron withdrawing groups and analyzing atomic charges, thermodynamic stability, and reactivity. The antibacterial activity of the compound was also studied through molecular docking, highlighting its potential in biomedical applications (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Properties
Several studies have focused on the antimicrobial and antiviral properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. For instance, Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. The study also included DFT calculations to assess thermodynamic parameters, highlighting the integration of computational and empirical methods in evaluating compound efficacy (Kubba & Rahim, 2018).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations are key techniques used in the study of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. Viji et al. (2020) conducted a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, utilizing DFT calculations and molecular docking to understand the biological effects of the compound. This study highlights the importance of computational methods in predicting molecular interactions and biological activity (Viji et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGABWUJKMBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenyl)thiazol-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)









